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Compound of Interest

Compound Name: (2R,6R)-2,6-Heptanediol

Cat. No.: B123442

This technical guide provides a comprehensive overview of (2R,6R)-2,6-Heptanediol, detailing
its chemical identity, properties, and the general methodologies relevant to its synthesis and
analysis. This document is intended for researchers, scientists, and professionals in the field of
drug development and chemical synthesis.

Chemical Identity and Nomenclature

(2R,6R)-2,6-Heptanediol is a specific stereocisomer of heptane-2,6-diol. The stereochemical
descriptors "(2R,6R)" indicate the spatial arrangement of the hydroxyl groups at positions 2 and
6 of the heptane chain.

IUPAC Name: (2R,6R)-heptane-2,6-diol[1]

Synonyms:

(2R,6R)-2,6-Heptanediol[1]

(2R,6R)-Heptane-2,6-diol[1]

CAS Number: 143170-07-4[1]

SCHEMBL3914418][1]

OZIMXLFSRSPFAS-RNFRBKRXSA-N[1]
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Physicochemical Properties

A summary of the computed physicochemical properties of (2R,6R)-2,6-Heptanediol is
presented in the table below. These properties are crucial for understanding its behavior in
various chemical and biological systems.

Property Value Source
Molecular Formula C7H1602 PubChem[1]
Molecular Weight 132.20 g/mol PubChem[1]
XLogP3-AA 0.8 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 4 PubChem[1]
Exact Mass 132.115029749 Da PubChem[1]
Topological Polar Surface Area  40.5 A2 PubChem[1]
Heavy Atom Count 9 PubChem[1]

Synthesis and Analysis: General Methodologies

While specific experimental protocols for the synthesis and analysis of (2R,6R)-2,6-
Heptanediol were not found in the literature search, this section outlines general
methodologies applicable to chiral diols.

Enantioselective Synthesis

The synthesis of specific stereoisomers of diols, such as (2R,6R)-2,6-Heptanediol, requires
enantioselective methods to control the stereochemistry at the chiral centers. General
strategies for the synthesis of chiral diols include:

o Asymmetric Reduction of Diketones: The reduction of a corresponding diketone (in this case,
heptane-2,6-dione) using a chiral reducing agent or a catalyst can yield the desired
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stereoisomer.

o Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of chemical
transformations can be employed to build the target molecule with the desired
stereochemistry.

e Enzymatic or Microbial Resolution: The use of enzymes or microorganisms can selectively
react with one enantiomer in a racemic mixture, allowing for the separation of the desired
enantiomer.

A logical workflow for a potential enantioselective synthesis of (2R,6R)-2,6-Heptanediol is
depicted below.

Heptane-2,6-dione Asymmetric Reduction Mixture of Diol Sterecisomers Chromatographic Separation A
P ' (Chiral Catalyst/Reagent) (e.g., Chiral HPLC)

Click to download full resolution via product page

Caption: A potential synthetic workflow for (2R,6R)-2,6-Heptanediol.

Analytical Methodologies

The analysis of chiral diols like (2R,6R)-2,6-Heptanediol requires techniques that can
distinguish between different stereocisomers.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For
chiral molecules, the determination of enantiomeric purity often requires the use of a chiral
derivatizing agent. This agent reacts with the diol to form diastereomers, which have distinct
NMR spectra, allowing for their quantification.

General Experimental Protocol for NMR Analysis of Chiral Diols:
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» Derivatization: React a known quantity of the diol sample with a chiral derivatizing agent
(e.g., Mosher's acid, chiral boronic acids) in an appropriate deuterated solvent.

e NMR Acquisition: Acquire high-resolution *H or °F NMR spectra of the resulting
diastereomeric mixture.

o Data Analysis: Integrate the signals corresponding to each diastereomer to determine their
ratio, which reflects the enantiomeric excess of the original diol sample.

Gas chromatography, particularly when using a chiral stationary phase, is a widely used
technique for the separation and quantification of enantiomers.

General Experimental Protocol for Chiral GC Analysis:

e Column Selection: Choose a capillary GC column with a suitable chiral stationary phase
capable of resolving the enantiomers of the diol.

o Sample Preparation: Dissolve the diol sample in a volatile organic solvent. Derivatization to a
more volatile species may be necessary.

 Injection and Separation: Inject the sample into the GC system. The enantiomers will
separate based on their differential interactions with the chiral stationary phase as they pass
through the column.

o Detection and Quantification: A detector (e.g., Flame lonization Detector - FID, Mass
Spectrometer - MS) is used to detect the separated enantiomers as they elute from the
column. The peak areas are used to determine the relative amounts of each enantiomer.

The logical workflow for the analytical characterization of (2R,6R)-2,6-Heptanediol is outlined
below.
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Caption: Analytical workflow for (2R,6R)-2,6-Heptanediol.

Biological Activity and Role in Drug Development

The literature search did not yield specific information on the biological activity or signaling
pathways directly involving (2R,6R)-2,6-Heptanediol. It is important to distinguish this
compound from the similarly named (2R,6R)-hydroxynorketamine, a metabolite of ketamine
with known antidepressant effects.

However, chiral diols as a class of molecules are of significant interest in drug development.
They can serve as:

o Chiral Building Blocks: Key intermediates in the synthesis of complex, biologically active
molecules. The specific stereochemistry of the diol can be crucial for the final product's
efficacy and safety.

o Chiral Ligands: In asymmetric catalysis, chiral diols can be used to create catalysts that
direct a reaction towards the formation of a specific enantiomer of a drug molecule.

The general role of chiral compounds in drug development is to ensure the synthesis of the
therapeutically active enantiomer while minimizing or eliminating the inactive or potentially
harmful enantiomer.
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Conclusion

(2R,6R)-2,6-Heptanediol is a well-defined chiral molecule with known physical properties.
While specific experimental protocols for its synthesis and analysis, as well as its direct
biological functions, are not extensively documented in publicly available literature, general
methodologies for the synthesis and characterization of chiral diols are well-established.
Researchers and drug development professionals can apply these principles to work with
(2R,6R)-2,6-Heptanediol. Further research is needed to elucidate the specific biological roles
and potential therapeutic applications of this particular stereoisomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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